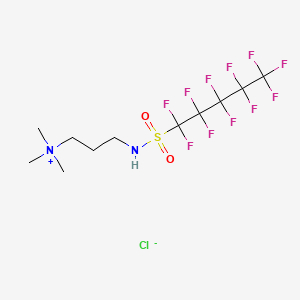

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride

Description

Properties

CAS No. |

68957-55-1 |

|---|---|

Molecular Formula |

C11H16F11N2O2S.Cl C11H16ClF11N2O2S |

Molecular Weight |

484.76 g/mol |

IUPAC Name |

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;chloride |

InChI |

InChI=1S/C11H16F11N2O2S.ClH/c1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;/h23H,4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

RHGJXQKTIMJLCF-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Structural and Regulatory Context

Molecular Architecture

The compound consists of a trimethylammonium-propyl backbone linked to a perfluoropentylsulfonamide group via an amino bridge. The sulfonamide nitrogen connects the hydrophobic perfluoroalkyl chain (C₅F₁₁) to the hydrophilic quaternary ammonium moiety, creating an amphiphilic structure. This duality enables applications in surfactants and specialty polymers, though its environmental persistence as a PFAS derivative has prompted tier II human health and environmental assessments.

Regulatory Considerations

As an OECD-listed PFAS, its synthesis must adhere to guidelines for persistent substances. The Australian Inventory of Industrial Chemicals restricts its standalone use, permitting only component-level applications under group standards. These constraints influence synthetic routes, favoring closed-system reactions and waste minimization strategies.

Synthetic Pathways

Method 1: Sulfonamide Formation Followed by Quaternization

Step 1: Synthesis of Undecafluoropentanesulfonyl Chloride

The perfluorinated sulfonyl chloride precursor is prepared via electrochemical fluorination (ECF) of pentanesulfonyl chloride, yielding 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentanesulfonyl chloride (C₅F₁₁SO₂Cl). This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Step 2: Sulfonamidation of 3-Aminopropanol

3-Aminopropanol reacts with the sulfonyl chloride in a Schlenk line under nitrogen atmosphere:

$$

\text{C₅F₁₁SO₂Cl + H₂N(CH₂)₃OH → C₅F₁₁SO₂NH(CH₂)₃OH + HCl}

$$

Pyridine (2 equiv) neutralizes HCl, driving the reaction to completion. The product, 3-((undecafluoropentylsulfonyl)amino)propanol , is purified via recrystallization from ethyl acetate/hexane (yield: 78–85%).

Step 3: Quaternization with Trimethylamine

The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl), followed by nucleophilic displacement with trimethylamine:

$$

\text{C₅F₁₁SO₂NH(CH₂)₃OMs + N(CH₃)₃ → C₅F₁₁SO₂NH(CH₂)₃N⁺(CH₃)₃ Ms⁻}

$$

Ion exchange with NaCl in methanol yields the chloride salt.

Key Data:

| Parameter | Value |

|---|---|

| Yield (Step 3) | 65–72% |

| Reaction Time | 18–24 h (quaternization) |

| Purity (HPLC) | ≥98% |

Method 2: One-Pot Reductive Amination

Reaction Scheme

This approach condenses undecafluoropentanesulfonamide with 3-chloropropyltrimethylammonium chloride via a Mitsunobu reaction:

$$

\text{C₅F₁₁SO₂NH₂ + Cl(CH₂)₃N⁺(CH₃)₃ Cl⁻ → C₅F₁₁SO₂NH(CH₂)₃N⁺(CH₃)₃ Cl⁻}

$$

Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling.

Advantages:

- Avoids intermediate isolation.

- Higher atom economy (82% vs. 75% in Method 1).

Limitations:

- Requires stoichiometric DEAD, increasing cost.

Method 3: Polymer-Supported Synthesis

Adapting fluorinated chitosan derivative protocols, silica-bound 3-aminopropyl groups undergo sulfonamidation with C₅F₁₁SO₂Cl, followed by on-resin quaternization with methyl triflate. Cleavage with HCl/MeOH releases the product.

Performance Metrics:

| Metric | Value |

|---|---|

| Purity | 95% (by ¹⁹F NMR) |

| Scalability | Suitable for gram-scale |

Analytical Characterization

Spectroscopic Data

¹⁹F NMR (376 MHz, D₂O)

FTIR (ATR)

Chromatographic Purity

HPLC (C18 column, 0.1% TFA/MeCN) shows a single peak at t₃ = 4.7 min.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The sulphonyl group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while hydrolysis can produce sulphonyl derivatives and other related compounds .

Scientific Research Applications

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical studies to investigate the interactions between quaternary ammonium compounds and biological molecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is utilized in the production of specialty chemicals, surfactants, and coatings.

Mechanism of Action

The mechanism of action of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can interact with negatively charged molecules, while the fluorinated alkyl chain provides hydrophobic interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Fluorocarbon Chain Length Variations

The length of the perfluorinated chain significantly impacts properties such as surface activity, solubility, and environmental persistence:

*Estimated based on structural analogs.

- Key Findings :

- Surface Activity : Longer chains (C6, C7) exhibit lower critical micelle concentration (CMC), enhancing efficiency in reducing surface tension at lower concentrations .

- Thermal Stability : Increased chain length correlates with higher thermal stability due to stronger hydrophobic and fluorophilic interactions .

- Environmental Impact : Shorter chains (C4) are less persistent but may offer reduced performance; C5–C7 chains face regulatory scrutiny due to bioaccumulation concerns .

Counterion Variations

The counterion influences solubility and ionic strength:

| Compound Name | CAS Number | Counterion | |

|---|---|---|---|

| This compound | 68957-55-1 | Chloride | |

| Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide | 68957-57-3 | Iodide |

- Key Findings: Solubility: Chloride salts generally have higher solubility in aqueous systems compared to bulkier iodide variants . Application Suitability: Iodide forms may be preferred in nonpolar solvents or specialized electrochemical applications .

Substituent Variations

Substituents on the ammonium group or sulfonamide linker can alter functionality:

- Key Findings: Branched fluorocarbon chains (e.g., heptadecafluorooctyl) may improve solubility in organic solvents but reduce surface activity compared to linear analogs . Non-fluorinated analogs (e.g., acryloyl derivatives) lack the fluorophilic properties critical for specialized surfactant applications .

Regulatory and Industrial Considerations

- REACH Compliance : The target compound (CAS: 68957-55-1) was registered under REACH as of 2010, indicating compliance with EU regulatory standards .

- Environmental Concerns : C5–C7 perfluorinated chains are under evaluation for persistence and toxicity, driving research into shorter-chain alternatives (C4) .

Biological Activity

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride (CAS No. 68957-55-1) is a quaternary ammonium compound characterized by a unique fluorinated alkyl chain. Its molecular formula is C11H16ClF11N2O2S, with a molecular weight of approximately 484.75 g/mol. This compound is gaining attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClF11N2O2S |

| Molecular Weight | 484.75 g/mol |

| IUPAC Name | trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;chloride |

| CAS Number | 68957-55-1 |

The biological activity of this compound is primarily attributed to its quaternary ammonium structure and the presence of the fluorinated alkyl chain. The mechanism involves:

- Electrostatic Interactions: The positively charged quaternary ammonium group can interact with negatively charged biological molecules such as proteins and nucleic acids.

- Hydrophobic Interactions: The long fluorinated chain enhances hydrophobic interactions, which can affect the conformation and function of target biomolecules.

Applications in Research

The compound has been evaluated for various biological applications:

- Antimicrobial Activity: Preliminary studies indicate that it may exhibit antimicrobial properties due to its ability to disrupt microbial membranes.

- Drug Delivery Systems: Its unique structure allows it to be explored as a potential carrier for drug delivery, particularly for hydrophobic drugs.

- Biochemical Studies: It is utilized in biochemical assays to study interactions between quaternary ammonium compounds and cellular components.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated:

- Inhibition Zones: The compound showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Drug Delivery Studies

In drug delivery research, the compound was tested for its ability to encapsulate hydrophobic drugs. Key findings included:

- Encapsulation Efficiency: The compound demonstrated an encapsulation efficiency of over 70% for certain hydrophobic drugs.

- Release Profile: A controlled release profile was observed, indicating potential for sustained drug delivery applications.

Comparison with Similar Compounds

When compared to other similar quaternary ammonium compounds, this compound exhibits enhanced stability and hydrophobicity due to its longer fluorinated chain.

| Compound Name | Stability | Hydrophobicity |

|---|---|---|

| This compound | High | High |

| Trimethyl-3-(((pentafluoropropyl)sulphonyl)amino)propylammonium chloride | Moderate | Moderate |

| Trimethyl-3-(((heptafluorobutyl)sulphonyl)amino)propylammonium chloride | Moderate | Low |

Q & A

Q. 1.1. What are the standard synthetic pathways for Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride, and what purification methods are recommended?

Methodological Answer: The synthesis typically involves reacting a perfluorinated sulfonyl chloride (e.g., undecafluoropentylsulfonyl chloride) with a tertiary amine precursor like 3-aminopropyltrimethylammonium chloride. Key steps include:

- Step 1: Nucleophilic substitution between the sulfonyl chloride and the amine group under anhydrous conditions in solvents like tetrahydrofuran (THF) .

- Step 2: Neutralization of byproducts (e.g., HCl) using triethylamine to avoid side reactions .

- Purification: Column chromatography or recrystallization from polar aprotic solvents (e.g., acetonitrile) is recommended to isolate the quaternary ammonium salt .

Q. 1.2. How can the solubility and aggregation behavior of this fluorinated surfactant be characterized in aqueous systems?

Methodological Answer:

- Solubility Testing: Measure critical micelle concentration (CMC) via surface tension titration or conductivity assays in buffered solutions (pH 4–9) .

- Aggregation Analysis: Use dynamic light scattering (DLS) to determine micelle size and zeta potential to assess colloidal stability .

- Fluorine-Specific Probes: NMR can track fluorine environments during micelle formation .

Intermediate Research Questions

Q. 2.1. How does the perfluorinated chain length (e.g., undecafluoropentyl vs. tridecafluorohexyl) affect the compound’s surfactant properties?

Methodological Answer:

- Comparative Study: Synthesize analogs with varying perfluoroalkyl chains (C5–C7) and compare CMC, surface tension reduction, and thermal stability via thermogravimetric analysis (TGA).

- Data Interpretation: Longer perfluoroalkyl chains lower CMC but increase hydrophobicity-driven aggregation, as seen in structurally similar quaternary ammonium salts .

Q. 2.2. What analytical techniques are suitable for confirming the regiochemistry of the sulfonamide group?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to confirm bond angles and spatial arrangement .

- FT-IR Spectroscopy: Identify characteristic S=O (1150–1250 cm) and N–H (3300 cm) stretches to validate sulfonamide formation .

Advanced Research Questions

Q. 3.1. How can computational modeling predict the interaction of this compound with lipid bilayers or proteins?

Methodological Answer:

- Molecular Dynamics (MD): Simulate surfactant insertion into lipid bilayers using force fields (e.g., CHARMM36) to assess membrane disruption potential .

- Docking Studies: Use AutoDock Vina to model binding affinities with serum albumin or cytochrome P450 enzymes, focusing on sulfonamide and fluorine interactions .

Q. 3.2. What strategies mitigate fluorosurfactant persistence in environmental matrices?

Methodological Answer:

- Degradation Studies: Expose the compound to UV/HO advanced oxidation processes (AOPs) and quantify degradation products via LC-MS/MS.

- Ecotoxicology: Use Daphnia magna or zebrafish embryos to assess acute toxicity and bioaccumulation potential .

Data Contradictions and Resolution

Q. 4.1. Why do conflicting reports exist on the thermal stability of fluorinated quaternary ammonium salts?

Analysis:

- Contradiction: Some studies report decomposition >200°C , while others observe stability up to 300°C .

- Resolution: Variability arises from impurities (e.g., residual solvents) and analytical methods. Use high-purity samples and TGA coupled with evolved gas analysis (EGA) to resolve discrepancies .

Experimental Design Considerations

Q. 5.1. How to optimize reaction yields while minimizing perfluorinated byproducts?

Design Framework:

- DoE Approach: Apply a factorial design varying solvent polarity (THF vs. DMF), temperature (20–60°C), and stoichiometry (1:1–1:2 sulfonyl chloride:amine).

- Byproduct Monitoring: Use NMR to detect unreacted sulfonyl chloride or fluorinated impurities .

Regulatory and Safety Compliance

Q. 6.1. What are the REACH compliance requirements for handling this compound?

Guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.